molecular formula C14H17F3N2O2 B13972812 Benzyl piperidin-3-yl(trifluoromethyl)carbamate

Benzyl piperidin-3-yl(trifluoromethyl)carbamate

Cat. No.: B13972812
M. Wt: 302.29 g/mol
InChI Key: CZNTVPJCZOGRCS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl piperidin-3-yl(trifluoromethyl)carbamate typically involves the reaction of piperidine derivatives with benzyl halides and trifluoromethyl carbamates. One common method includes the nucleophilic substitution reaction where piperidine reacts with benzyl chloride in the presence of a base to form benzyl piperidine. This intermediate can then be reacted with trifluoromethyl isocyanate to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can significantly improve the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Benzyl piperidin-3-yl(trifluoromethyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl piperidin-3-yl(trifluoromethyl)carbamate has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl piperidin-3-yl(trifluoromethyl)carbamate is unique due to the presence of the trifluoromethyl group, which enhances its metabolic stability and lipophilicity compared to other cholinesterase inhibitors . This makes it a promising candidate for further drug development and research.

Properties

Molecular Formula

C14H17F3N2O2

Molecular Weight

302.29 g/mol

IUPAC Name

benzyl N-piperidin-3-yl-N-(trifluoromethyl)carbamate

InChI

InChI=1S/C14H17F3N2O2/c15-14(16,17)19(12-7-4-8-18-9-12)13(20)21-10-11-5-2-1-3-6-11/h1-3,5-6,12,18H,4,7-10H2

InChI Key

CZNTVPJCZOGRCS-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)N(C(=O)OCC2=CC=CC=C2)C(F)(F)F

Origin of Product

United States

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